Aminopterine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

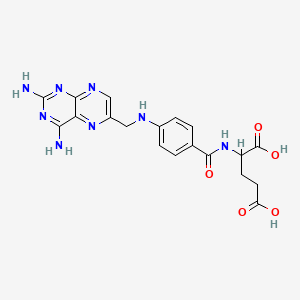

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858993 | |

| Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-62-6, 1236566-87-2 | |

| Record name | aminopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Era: A Technical History of Aminopterin in Chemotherapy

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of aminopterin into clinical practice represents a watershed moment in medical history, marking the beginning of the modern era of cancer chemotherapy. Before its discovery, a diagnosis of acute lymphoblastic leukemia (ALL) in children was invariably and rapidly fatal. Aminopterin was the first agent to demonstrate that a rationally designed chemical compound could induce temporary, yet significant, remissions in this devastating disease. This guide provides a detailed examination of its history, mechanism of action, pivotal clinical trials, and enduring legacy.

The Scientific Prelude: Folic Acid and Malignancy

In the 1940s, pathologist Dr. Sidney Farber of Harvard Medical School observed that folic acid, a vitamin crucial for DNA metabolism, appeared to accelerate the proliferation of leukemic cells in children with ALL[1][2][3]. This counterintuitive finding sparked a revolutionary idea: if an essential metabolite fuels cancer growth, perhaps an antagonist—a chemical mimic that blocks the metabolite's function—could starve the malignant cells. This principle of antimetabolite therapy was a paradigm shift from the serendipitous discovery of nitrogen mustards' effects on lymphomas[1].

Working in collaboration with researchers at Lederle Laboratories, including Dr. Yellapragada Subbarow who led the synthesis effort, a series of folic acid analogues were developed[1][4]. Among these, 4-aminopteroyl-glutamic acid, or aminopterin, was selected for further study[5].

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin exerts its cytotoxic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR)[4][6]. DHFR is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the de novo synthesis of purines and, crucially, thymidylate, a necessary precursor for DNA synthesis and repair.

By binding to DHFR with high affinity, aminopterin competitively blocks the production of THF[4][7][8]. This blockade leads to a depletion of the nucleotide precursors essential for DNA, RNA, and protein synthesis, ultimately halting cell division and inducing apoptosis in rapidly proliferating cells like leukemic blasts[4][5].

References

- 1. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]

- 2. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]

- 4. Aminopterin - Wikipedia [en.wikipedia.org]

- 5. discover.nci.nih.gov [discover.nci.nih.gov]

- 6. Aminopterin, Methotrexate, Trimethoprim, and Folic Acid [mail.almerja.net]

- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Aminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent. Historically, it was the first drug to induce remissions in children with leukemia.[1] Although largely supplanted by methotrexate due to the latter's perceived better therapeutic index, there is renewed interest in aminopterin. This interest stems from its distinct metabolic profile, including superior tumor cell uptake and polyglutamylation compared to methotrexate. This guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of aminopterin, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development.

Pharmacokinetics

The disposition of aminopterin in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing strategies and minimizing toxicity.

Absorption

Aminopterin exhibits excellent oral bioavailability. Studies in human patients have demonstrated an oral bioavailability of approximately 83.5%.[2]

Distribution

Metabolism

The primary metabolic pathway for aminopterin within the cell is polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase, involves the addition of multiple glutamate residues to the aminopterin molecule. These polyglutamated forms are more effectively retained within the cell and are potent inhibitors of dihydrofolate reductase (DHFR).[3] Aminopterin has been shown to be a better substrate for folylpolyglutamate synthetase compared to methotrexate. While some early research suggested acetylation as a potential detoxification pathway in the liver, the primary focus of recent studies has been on intracellular polyglutamylation as the key metabolic step for its therapeutic and toxic effects.[3]

Excretion

Consistent with the excretion of other antifolates like methotrexate, aminopterin is primarily cleared by the kidneys.[1] While detailed studies on the excretion of aminopterin and its metabolites are not extensively covered in the provided search results, it is understood that renal function is a critical determinant of its clearance and potential for toxicity.

Pharmacokinetic Parameters

The following table summarizes the available human pharmacokinetic parameters for aminopterin.

| Parameter | Value | Species | Administration | Source(s) |

| Half-life (t½) | 3.64 ± 0.28 hours | Human | Intravenous | [2] |

| Area Under the Curve (AUC) | 1.20 ± 0.09 µmol·h/L | Human | Intravenous (2.5 mg/m²) | [2] |

| 1.05 ± 0.14 µmol·h/L | Human | Oral (2.5 mg/m²) | [2] | |

| Oral Bioavailability (F) | 83.5% ± 8.3% | Human | [2] |

Pharmacodynamics

The pharmacodynamic effects of aminopterin are a direct consequence of its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

Mechanism of Action

Aminopterin competitively inhibits DHFR, binding to the enzyme's active site with high affinity.[1] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The depletion of THF leads to the cessation of DNA replication, RNA synthesis, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1]

Cellular Uptake and Polyglutamylation

Aminopterin is actively transported into cells via the reduced folate carrier. Once inside the cell, it undergoes extensive polyglutamylation. These polyglutamated forms of aminopterin are not only retained within the cell for longer periods but also exhibit potent inhibitory activity against DHFR and other folate-dependent enzymes. Studies have shown that aminopterin is more efficiently transported into and polyglutamylated in tumor cells compared to methotrexate.[4]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative pharmacodynamic parameters for aminopterin.

| Parameter | Value | System | Source(s) |

| Ki (DHFR) | 3.7 pM | Cell-free assay | |

| Km (Cellular Uptake) | 16 ± 3 µM | Mouse small intestine epithelial cells | |

| Vmax (Cellular Uptake) | 57 ± 8 pmol/min/10⁷ cells | Mouse small intestine epithelial cells |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline key experimental protocols for studying the pharmacokinetics and pharmacodynamics of aminopterin.

Quantification of Aminopterin in Plasma (HPLC Method)

Objective: To determine the concentration of aminopterin in plasma samples for pharmacokinetic analysis.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column.

-

Acetonitrile, water (HPLC grade).

-

Formic acid or other suitable buffer.

-

Aminopterin standard.

-

Plasma samples.

-

Protein precipitation agent (e.g., methanol, trichloroacetic acid).

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Inject a known volume of the reconstituted sample onto the HPLC system.

-

Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor the eluent at the appropriate wavelength for aminopterin (e.g., 282 nm) or use mass spectrometry for more sensitive and specific detection.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of aminopterin.

-

Determine the concentration of aminopterin in the plasma samples by comparing their peak areas to the standard curve.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of aminopterin against DHFR.

Materials:

-

Recombinant human DHFR.

-

Dihydrofolate (DHF).

-

NADPH.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Aminopterin.

-

96-well microplate reader.

Procedure:

-

Add assay buffer, DHFR enzyme, and varying concentrations of aminopterin to the wells of a 96-well plate.

-

Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the rate of reaction for each aminopterin concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the aminopterin concentration.

In Vivo Acute and Chronic Toxicity Study in Mice

Objective: To assess the acute and chronic toxicity of aminopterin in a mouse model.

Acute Toxicity Study:

-

Use a sufficient number of mice (e.g., 5 per group, both sexes).

-

Administer single escalating doses of aminopterin via the desired route (e.g., intraperitoneal or oral).

-

Observe the animals for mortality, clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur), and any behavioral changes for a period of 14 days.[5]

-

Determine the maximum tolerated dose (MTD) and the LD50 (dose causing 50% mortality).

Chronic Toxicity Study:

-

Use a larger cohort of mice (e.g., 10-20 per group, both sexes).

-

Administer repeated doses of aminopterin at sublethal concentrations over an extended period (e.g., 28 days or longer).[6][7]

-

Monitor the animals for long-term effects on body weight, food and water consumption, and overall health.

-

At the end of the study, collect blood for hematological and clinical chemistry analysis.

-

Perform a complete necropsy and collect major organs for histopathological examination.[8][9]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of aminopterin's mechanism of action and common experimental workflows.

Figure 1. Mechanism of Action of Aminopterin.

Figure 2. Experimental Workflow for PK/PD Studies.

Figure 3. Relationship between PK and PD of Aminopterin.

Conclusion

Aminopterin remains a compound of significant interest due to its potent antifolate activity and favorable pharmacokinetic and pharmacodynamic properties compared to methotrexate in certain contexts. This technical guide has summarized the current understanding of its ADME, mechanism of action, and has provided a framework for key experimental protocols. Further research to fully elucidate its pharmacokinetic profile, including a more detailed characterization of its metabolites and excretion pathways, and a broader assessment of its efficacy across a wide range of cancer types, is warranted. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration of aminopterin's therapeutic potential.

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DETOXICATION OF A-METHOPTERIN AND AMINOPTERIN BY THE ACETYLATING ENZYME OF LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nationalacademies.org [nationalacademies.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Toxicology Services - Enamine [enamine.net]

- 9. Toxicology | MuriGenics [murigenics.com]

An In-depth Technical Guide to the Structure and Chemical Properties of Aminopterin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of aminopterin, a potent folic acid antagonist.

Chemical Structure and Identification

Aminopterin, with the IUPAC name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin.[1] It is structurally composed of three key moieties: a pteridine ring, a p-aminobenzoic acid (PABA) fragment, and a glutamic acid tail. This structure is fundamentally related to folic acid, differing by the substitution of an amino group for a hydroxyl group at the C4 position of the pteridine ring. This seemingly minor alteration is responsible for its potent biological activity.

Below is a diagram illustrating the logical relationship between the core components of the aminopterin molecule.

Caption: Logical diagram showing the three core moieties of aminopterin.

Physicochemical Properties

Aminopterin is typically supplied as a yellow or orange-yellow crystalline powder.[1][2] Its quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₈O₅ | [1][2][3] |

| Molecular Weight | 440.41 g/mol | [1][3] |

| Melting Point | 222-235 °C (with decomposition) | [1][4] |

| pKa | 5.5 (for a carboxylic acid moiety) | [1][5] |

| Water Solubility | Slightly to moderately soluble | [2][3] |

| Other Solubilities | Soluble in DMSO, methanol, and 2N NaOH. Slightly soluble in ethanol. | [3][6] |

| LogP | -1.8 | [1] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin exerts its biological effects primarily through the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[7][8] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][5][7]

By binding with high affinity to DHFR, aminopterin blocks the production of THF.[3] This leads to a depletion of the nucleotide precursors necessary for DNA replication and cell division, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.[7][8] This mechanism is the basis for its use as a chemotherapeutic agent.[8] Aminopterin is actively transported into cells via the folate transporter and is subsequently converted to polyglutamate metabolites, which are also potent inhibitors of DHFR.[3]

The following diagram illustrates the inhibitory action of aminopterin on the folate synthesis pathway.

Caption: Aminopterin competitively inhibits DHFR, halting DNA synthesis.

Experimental Protocols

General Protocol for Determination of Melting Point

The melting point of aminopterin can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of crystalline aminopterin is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial rapid determination.

-

Observation: For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Aminopterin typically melts with decomposition.[4]

Protocol for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a typical colorimetric assay to determine the inhibitory activity of aminopterin against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.[9][10][11]

-

Reagent Preparation:

-

Assay Buffer: 0.05 M Tris buffer, pH 7.5.[12]

-

Substrate Solution: Prepare a solution of dihydrofolic acid (DHF) in the assay buffer.

-

Cofactor Solution: Prepare a solution of NADPH in the assay buffer.

-

Enzyme Solution: Dilute recombinant DHFR enzyme to a working concentration in ice-cold assay buffer.

-

Inhibitor (Aminopterin) Solution: Prepare a stock solution of aminopterin in a suitable solvent (e.g., DMSO) and create a serial dilution series.[9]

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to each well.

-

Add the aminopterin dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the DHFR enzyme solution to all wells except the negative control.

-

Initiate the reaction by adding the DHF and NADPH solutions to all wells.[9][12]

-

The final reaction volume is typically 200 µL.[9]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of aminopterin.

-

Plot the percentage of enzyme inhibition against the logarithm of the aminopterin concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for an in vitro DHFR colorimetric inhibition assay.

References

- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. toku-e.com [toku-e.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Aminopterin | 54-62-6 [chemicalbook.com]

- 6. Aminopterin - LKT Labs [lktlabs.com]

- 7. Aminopterin - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. DHFR Enzyme Inhibition assay [bio-protocol.org]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.com [abcam.com]

- 12. scispace.com [scispace.com]

Pioneering Antifolate Therapy: A Technical Overview of Early Aminopterin Studies in Pediatric Leukemia

An In-depth Guide for Researchers and Drug Development Professionals

The mid-20th century marked a pivotal turning point in the fight against pediatric leukemia, a disease that was previously uniformly fatal. The pioneering work of Dr. Sidney Farber and his colleagues with the folic acid antagonist, aminopterin, ushered in the era of chemotherapy and demonstrated for the first time that chemical agents could induce temporary remissions in this devastating disease. This technical guide provides a comprehensive analysis of these early, groundbreaking studies, focusing on the quantitative outcomes, experimental methodologies, and the underlying biochemical pathways.

Quantitative Data from Early Clinical Trials

The initial clinical trials of aminopterin in children with acute leukemia, while small by modern standards, produced unprecedented results that laid the foundation for decades of cancer research. The following tables summarize the key quantitative data from these seminal studies.

| Table 1: Farber et al. 1948 Landmark Clinical Trial | |

| Parameter | Value |

| Number of Patients | 16 children with acute leukemia[1][2][3] |

| Treatment | Aminopterin |

| Outcome | 10 out of 16 patients achieved temporary remissions[1][2][3] |

| Notable Adverse Effects | Severe stomatitis, bone marrow aplasia[1][3] |

| Table 2: Follow-up and Subsequent Early Studies | | | :--- | :--- | :--- | | Study | Patient Cohort | Key Findings | | Farber 1949 | Approx. 60 children with acute leukemia | Over 50% experienced significant remissions[2][4] | | Dameshek et al. | 32 patients with leukemia | 10 patients achieved remission[2] | | Pierce 1951 | 12 children with acute lymphatic leukemia | 6 of 12 showed temporary benefit; 1 partial remission lasting 14 months[1] |

Experimental Protocols

The methodologies employed in these early trials, though less standardized than modern clinical studies, were meticulously documented and represent a significant advancement for their time.

Patient Population: The initial cohort in Farber's 1948 study consisted of 16 children in the advanced stages of acute leukemia.[2] The diagnosis was confirmed through bone marrow and peripheral blood analysis.[5]

Drug Administration and Dosage: Aminopterin was administered orally each day.[5] The daily dosage was adjusted within a range of 0.25 to 1.0 mg, with modifications made based on the patient's response and the emergence of toxic side effects.[2]

Monitoring and Response Assessment: Patients were closely monitored for clinical and hematological changes. Remission was characterized by a significant reduction or complete disappearance of leukemic blasts from the peripheral blood and bone marrow, coupled with the recovery of normal blood cell production.[3][6] Clinical improvements included the regression of hepatosplenomegaly and, in some cases, subcutaneous leukemic nodules.[3][6]

Management of Toxicity: A major challenge in these early studies was the significant toxicity of aminopterin. Severe stomatitis (mouth ulcers) and bone marrow suppression were common.[1][3][6] In an attempt to mitigate these effects, crude liver extract was administered, though with limited success.[2] Therapy was discontinued if severe toxicity persisted.[2]

Mechanism of Action and Signaling Pathway

Aminopterin is a potent antifolate agent that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][7] This inhibition disrupts the metabolic pathway responsible for converting folic acid into its active form, tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, aminopterin effectively halts the rapid proliferation of leukemic cells, which have a high demand for these nucleic acid precursors.[1]

Experimental Workflow

The general workflow of these pioneering studies involved a sequence of steps from patient diagnosis to the assessment of treatment outcomes.

Conclusion

The initial studies of aminopterin in pediatric leukemia, led by Dr. Sidney Farber, were a monumental achievement in the history of medicine. Despite the temporary nature of the remissions and the significant toxicity of the drug, these trials provided the crucial proof-of-concept that chemotherapy could be a viable strategy for treating cancer.[1] This pioneering work directly led to the development of methotrexate, a less toxic analogue of aminopterin that remains a cornerstone of modern combination chemotherapy for acute lymphoblastic leukemia.[2][4] The data and methodologies from these early investigations, while rudimentary by today's standards, established the fundamental principles of antimetabolite therapy and ignited a new era of hope and research in the quest to cure childhood leukemia.

References

- 1. benchchem.com [benchchem.com]

- 2. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jameslindlibrary.org [jameslindlibrary.org]

- 5. ccjm.org [ccjm.org]

- 6. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Cytotoxicity of Aminopterin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of aminopterin, a potent antifolate agent, against various cancer cell lines. It delves into its mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its study.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin, a 4-amino derivative of folic acid, exerts its cytotoxic effects primarily through the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[2][3]

By binding to DHFR with high affinity, aminopterin depletes the intracellular pool of THF.[2] This cessation of nucleotide synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, leading to the inhibition of DNA replication and cell division, and ultimately resulting in apoptosis (programmed cell death).[1][2] The resulting cellular stress triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like caspase-9, which in turn activate executioner caspases, including caspase-3.[1]

A key aspect of aminopterin's activity is its intracellular conversion to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained more effectively within the cell and exhibit increased inhibitory activity against DHFR and other folate-dependent enzymes.[2] Some studies suggest that aminopterin undergoes more extensive and rapid polyglutamylation in certain leukemia cells compared to its analogue, methotrexate, which may contribute to its greater potency.[2]

Quantitative Analysis of Cytotoxicity

The in vitro potency of aminopterin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of aminopterin in various cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |

| CCRF-CEM | Human Acute Lymphoblastic Leukemia | 72 hours | 4.4 | [4] |

| L1210 | Murine Leukemia | 48 hours | 1.9 | [4] |

| L1210/R81 (Resistant) | Murine Leukemia | Not Specified | 84,000 | [4] |

| L929 | Murine Fibrosarcoma | Not Specified | 2.3 | [4] |

| SCC-25 | Human Squamous Cell Carcinoma | Not Specified | 6.9 | [4] |

| SCC-7 | Murine Squamous Carcinoma | Not Specified | 4 | [4] |

| Pediatric Leukemia/Lymphoma (Median) | Leukemia and Lymphoma | 120 hours | 17 | [5][6] |

| COG-LL-356 | Acute Lymphoblastic Leukemia | 72 hours | Sensitive | [7] |

| NALM-6 | Acute Lymphoblastic Leukemia | 72 hours | Sensitive | [7] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.

Signaling Pathways and Experimental Workflows

To understand the mechanism of aminopterin and to design experiments for its evaluation, it is crucial to visualize the involved signaling pathways and experimental workflows.

Aminopterin's Impact on Folate Metabolism and Apoptosis

The following diagram illustrates the central role of DHFR in folate metabolism and how its inhibition by aminopterin leads to the downstream activation of the apoptotic pathway.

Caption: Aminopterin inhibits DHFR, disrupting nucleotide synthesis and inducing apoptosis.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for determining the cytotoxic effects of aminopterin on cancer cell lines.

Caption: A generalized workflow for assessing the in vitro cytotoxicity of aminopterin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of aminopterin.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the IC50 value of aminopterin in a specific cancer cell line.

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Aminopterin Sodium

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Aminopterin Sodium in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC50 value.[2]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of a cytosolic enzyme into the culture medium.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

-

Aminopterin Sodium

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of aminopterin as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis solution provided in the kit).[1]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[1]

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.[1]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following aminopterin treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

-

Aminopterin Sodium

-

HL-60 cells (or other suspension cell line)

-

6-well plates

-

Complete culture medium

-

Annexin V-FITC and PI staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL. Treat the cells with the desired concentrations of Aminopterin Sodium for 48 hours. Include an untreated control.[1]

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[1]

-

Washing: Wash the cells twice with cold PBS.[1]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[1]

Conclusion

Aminopterin remains a compound of significant interest in cancer research due to its potent inhibition of DHFR.[2] While it was largely replaced in clinical practice by methotrexate due to a perceived better therapeutic index, recent research has highlighted its superior cellular uptake and polyglutamylation in certain cancer cells, suggesting a potential for its re-evaluation in specific oncological contexts.[2][3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the in vitro cytotoxic effects of aminopterin and its potential as an anticancer agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aminopterin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

Aminopterin: A Technical Guide to its Role in Purine and Pyrimidine Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for the de novo synthesis of purine and pyrimidine nucleotides. The subsequent halt in DNA, RNA, and protein synthesis underlies its therapeutic effects in chemotherapy and its application in cell biology research, notably in selection media like HAT medium. This technical guide provides an in-depth analysis of aminopterin's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate its effective application in research and drug development.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Aminopterin's primary molecular target is dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). As a structural analog of folic acid, aminopterin exhibits a high binding affinity for the active site of DHFR, effectively blocking the synthesis of THF. The depletion of the cellular THF pool has profound downstream consequences, most critically on the biosynthesis of nucleotides.

Impact on Purine Synthesis

The de novo synthesis of the purine ring structure requires two one-carbon donations from THF derivatives. Specifically, N¹⁰-formyl-THF is the donor for the carbon atoms at positions 2 and 8 of the purine ring. By inhibiting DHFR, aminopterin prevents the regeneration of THF from DHF, leading to a deficiency of N¹⁰-formyl-THF and a subsequent cessation of de novo purine synthesis.

Impact on Pyrimidine Synthesis

While the initial assembly of the pyrimidine ring does not directly depend on a THF cofactor, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is critically reliant on 5,10-methylenetetrahydrofolate. This THF derivative donates a methyl group in a reaction catalyzed by thymidylate synthase. The DHF produced in this reaction must be reduced back to THF by DHFR to sustain the cycle. Aminopterin's inhibition of DHFR disrupts this cycle, leading to a depletion of dTMP and subsequent inhibition of DNA synthesis.

Quantitative Data

The efficacy of aminopterin as a DHFR inhibitor and a cytotoxic agent has been quantified in numerous studies. The following tables summarize key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) in various contexts.

| Parameter | Enzyme/Cell Line | Value | Reference |

| Kᵢ | Human DHFR | 3.7 pM | |

| Kᵢ | E. coli DHFR | Not Specified | |

| Kᵢ | Chicken Liver DHFR | Not Specified |

Table 1: Inhibitory Constant (Kᵢ) of Aminopterin for Dihydrofolate Reductase. This table highlights the high binding affinity of aminopterin for human DHFR.

| Cell Line | Cell Type | IC₅₀ (nM) | Exposure Time (h) | Reference |

| CCRF-CEM | Human Leukemia | 4.4 | 72 | |

| L1210 | Murine Leukemia | Not Specified | 48 | |

| L929 | Murine Fibroblast | 2.3 | Not Specified | |

| SCC-25 | Human Squamous Carcinoma | 6.9 | Not Specified | |

| SCC-7 | Murine Squamous Carcinoma | 4.0 | Not Specified | |

| Pediatric Leukemia/Lymphoma (Median) | Human | 17 | 120 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Aminopterin in Various Cancer Cell Lines. This table demonstrates the potent cytotoxic effects of aminopterin across a range of cancer cell types.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of aminopterin.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the IC₅₀ value of aminopterin for the DHFR enzyme.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Aminopterin stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and various concentrations of aminopterin.

-

Add DHFR to the mixture and pre-incubate at a controlled temperature (e.g., 25°C) for a specified time.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes.

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each aminopterin concentration.

-

Plot the percentage of DHFR inhibition against the logarithm of the aminopterin concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)

Objective: To determine the IC₅₀ value of aminopterin in a specific cancer cell line.

Principle: The SRB assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Aminopterin stock solution

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of aminopterin concentrations (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁵ mol/l) and a vehicle control for a specified exposure time (e.g., 72 or 120 hours).

-

After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC₅₀ value.

Analysis of De Novo Purine Synthesis Inhibition

Objective: To quantify the inhibition of de novo purine synthesis by aminopterin.

Principle: This method uses a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, which is incorporated into newly synthesized purine nucleotides. The amount of radioactivity incorporated is measured to determine the rate of synthesis.

Materials:

-

Cell line of interest

-

Culture medium

-

Aminopterin

-

Radiolabeled precursor (e.g., [¹⁴C]glycine)

-

Perchloric acid or trichloroacetic acid

-

HPLC system with an anion-exchange column

-

Radioactivity detector or scintillation counter

Procedure:

-

Culture cells in the presence of varying concentrations of aminopterin for a predetermined time.

-

Add the radiolabeled precursor to the culture medium and incubate for a specific period to allow for incorporation into newly synthesized purines.

-

Terminate the incubation and lyse the cells.

-

Precipitate macromolecules with acid (e.g., perchloric acid).

-

Analyze the acid-soluble supernatant using HPLC to separate the purine nucleotides (AMP, GMP, IMP).

-

Quantify the amount of radioactivity incorporated into each purine nucleotide peak.

Data Analysis:

-

Normalize the incorporated radioactivity to the total protein content or cell number.

-

Calculate the percentage inhibition of de novo purine synthesis for each aminopterin concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Inhibition of Folate Metabolism by Aminopterin.

Caption: DHFR Inhibition Assay Experimental Workflow.

Caption: Cell Proliferation Assay Experimental Workflow.

Conclusion

Aminopterin remains a cornerstone tool for researchers studying nucleotide metabolism and cell proliferation. Its well-defined mechanism of action as a potent DHFR inhibitor provides a reliable method for blocking de novo purine and pyrimidine synthesis. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for the effective application of aminopterin in a laboratory setting. A thorough understanding of its biochemical effects is crucial

Methodological & Application

Application Notes: The Role of Aminopterin in HAT Medium for Hybridoma Selection

Introduction

Hybridoma technology is a foundational method for producing monoclonal antibodies (mAbs), which are critical tools in research, diagnostics, and therapeutics.[1][2] The process involves fusing antibody-producing B-lymphocytes with immortal myeloma cells to create hybridoma cells capable of continuous antibody production.[1][3] A crucial step in this technology is the selection of these successfully fused hybridoma cells from a mixture of unfused cells. This selection is accomplished using a specialized culture medium known as HAT medium, with aminopterin being the key selective agent.[1][4]

Mechanism of Action: The Principle of HAT Selection

Mammalian cells have two primary pathways for synthesizing nucleotides, the essential building blocks of DNA: the de novo pathway and the salvage pathway.[1][4][5][6]

-

De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules like amino acids and carbon dioxide.[4][6] A critical enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is necessary for producing purines and thymidine.[1][7]

-

Salvage Pathway: This pathway recycles pre-formed nucleobases (like hypoxanthine) and nucleosides (like thymidine) from nucleic acid degradation to generate new nucleotides.[1][4][5][6] Key enzymes here include Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[1][4]

Aminopterin is a potent inhibitor of the DHFR enzyme.[3][4][7] By blocking DHFR, aminopterin effectively shuts down the de novo nucleotide synthesis pathway, forcing cells to rely exclusively on the salvage pathway for survival.[3][4][7][8]

The selection strategy exploits this mechanism:

-

Myeloma Cells: The myeloma cells used for fusion are genetically modified to be deficient in the HGPRT enzyme (HGPRT-).[3][7] Therefore, when the de novo pathway is blocked by aminopterin, they cannot use the salvage pathway and will die.[3][7]

-

B-Lymphocytes: Spleen-derived B-lymphocytes possess a functional HGPRT enzyme (HGPRT+). However, they are primary cells with a limited lifespan and will naturally die in culture after a few days.[3][9]

-

Hybridoma Cells: Successfully fused cells inherit immortality from the myeloma parent and a functional HGPRT gene from the B-lymphocyte parent.[1][3][4] This allows them to bypass the aminopterin block by using the hypoxanthine and thymidine supplied in the HAT medium via the salvage pathway, making them the only cells to survive and proliferate.[1][3][4]

Quantitative Data Summary

The following tables provide key quantitative parameters for the hybridoma selection process using HAT medium.

Table 1: HAT Medium Component Concentrations [4]

| Component | 50x Stock Concentration | Final (1x) Working Concentration |

| Hypoxanthine | 5 mM | 100 µM |

| Aminopterin | 20 µM | 0.4 µM |

| Thymidine | 0.8 mM | 16 µM |

Table 2: Typical Timeline for Hybridoma Selection

| Day | Procedure | Observations |

| 0 | Plate fused cells in 1x HAT medium.[4] | |

| 3-5 | Perform a half-medium change with fresh 1x HAT medium.[4] | Significant cell death and debris from unfused cells are visible.[4] |

| 7-10 | Perform another half-medium change with fresh 1x HAT medium.[4] | Distinct colonies of proliferating hybridoma cells should become visible.[4] |

| 10-14 | Selection in HAT is complete. Transition to HT medium.[4] | Hybridoma colonies are well-established, covering 10-20% of the well surface.[4] |

| 14-28 | Culture in HT medium for 1-2 weeks.[4] | Cells recover fully as aminopterin is removed. |

| 28+ | Screen supernatants for desired antibody (e.g., via ELISA) and expand positive clones.[4] |

Diagrams

Caption: Biochemical principle of HAT selection for hybridoma cells.

Caption: Experimental workflow for hybridoma selection and cloning.

Experimental Protocols

1. Preparation of 1x HAT and HT Media

This protocol assumes the use of a commercial 50x HAT or HT supplement.

Materials:

-

Basal medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

50x HAT supplement

-

50x HT supplement

-

Sterile media bottles

Protocol:

-

Work in a sterile biological safety cabinet.

-

To prepare 500 mL of complete medium, start with 445 mL of basal medium.

-

Add 50 mL of FBS for a final concentration of 10%.

-

Add 5 mL of 100x Penicillin-Streptomycin solution.

-

For 1x HAT Medium: Aseptically add 10 mL of the 50x HAT supplement to the 490 mL of complete medium.[4]

-

For 1x HT Medium: Aseptically add 10 mL of the 50x HT supplement to the 490 mL of complete medium.

-

Mix gently by swirling. The medium is ready for use. It is recommended to prepare the 1x medium fresh.[10]

2. Protocol for Hybridoma Selection

This protocol begins after the cell fusion procedure has been completed.

Materials:

-

Fused cell suspension

-

Pre-warmed 1x HAT medium

-

Pre-warmed 1x HT medium

-

96-well sterile cell culture plates

Methodology:

-

Day 0: Plating of Fused Cells

-

Day 3-5: First Medium Change

-

Observe the plates under an inverted microscope. Expect to see significant cell debris from the die-off of unfused myeloma and spleen cells.[4]

-

Carefully remove approximately half of the medium (50-100 µL) from each well without disturbing the cells adhered to the bottom.

-

Gently add an equal volume of fresh, pre-warmed 1x HAT medium to each well.[4]

-

-

Day 7-10: Monitoring and Second Medium Change

-

Continue to monitor the plates every 2-3 days. Small, distinct colonies of proliferating hybridomas should start to become visible.

-

Perform another half-medium change with fresh 1x HAT medium.[4]

-

-

Day 10-14: Completion of Selection and Transition to HT Medium

-

Once hybridoma colonies are well-established (e.g., covering 10-20% of the well surface), the aminopterin selection is complete.[4]

-

The aminopterin must be removed to allow the cells to fully recover.

-

Perform a half-medium change, but this time use the pre-warmed 1x HT medium (HAT medium without aminopterin).[4]

-

-

Post-Selection: Weaning and Screening

-

Continue to culture the cells in HT medium for 1-2 weeks, performing regular medium changes as needed.[4]

-

Once cells are growing robustly in HT medium, the supernatant from each well containing a colony can be screened for the presence of the desired antibody using a suitable assay, such as ELISA.[4][11]

-

Positive clones should be expanded and sub-cloned (e.g., by limiting dilution) to ensure monoclonality and establish a stable hybridoma cell line.[4]

-

References

- 1. benchchem.com [benchchem.com]

- 2. genextgenomics.com [genextgenomics.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. benchchem.com [benchchem.com]

- 5. differencebetween.com [differencebetween.com]

- 6. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. medium.com [medium.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. Video: Hybridoma Technology [jove.com]

Application Notes: Aminopterin for Cell Culture Selection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopterin is a potent folic acid antagonist and a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition blocks the primary pathway for nucleotide synthesis, making aminopterin a powerful selective agent in cell culture.[2][4] Its most prominent application is as a key component of Hypoxanthine-Aminopterin-Thymidine (HAT) medium, which is widely used in hybridoma technology to select for fused hybridoma cells capable of producing monoclonal antibodies.[4][5][6] By understanding the mechanism of action and following established protocols, researchers can effectively use aminopterin to isolate desired cell lines.

Mechanism of Action: The Principle of HAT Selection

Mammalian cells can synthesize the nucleotides required for DNA and RNA synthesis through two distinct pathways: the de novo pathway and the salvage pathway.[4][5]

-

De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules like amino acids and CO2. A critical enzyme in this process is Dihydrofolate Reductase (DHFR), which regenerates tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[2][4]

-

Salvage Pathway: This pathway recycles pre-formed nucleobases (like hypoxanthine) and nucleosides (like thymidine) from the breakdown of nucleic acids. Key enzymes in this pathway are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[2][5]

Aminopterin specifically inhibits DHFR, thereby blocking the de novo pathway.[4][7] In the presence of aminopterin, cells must rely entirely on the salvage pathway to survive. The HAT selection system cleverly exploits this dependency.

The process involves the fusion of two cell types:

-

Antibody-Producing B-cells: Isolated from an immunized animal, these cells possess a functional salvage pathway (they are HGPRT+) but have a limited lifespan in culture.[6][8]

-

Myeloma Cells: These are immortal cancer cells that have been genetically selected to be deficient in the HGPRT enzyme (HGPRT-).[5][6]

When these cells are placed in HAT medium:

-

Unfused Myeloma Cells (HGPRT-) cannot survive. Their de novo pathway is blocked by aminopterin, and their defective salvage pathway cannot utilize the hypoxanthine and thymidine provided in the medium.[9]

-

Unfused B-cells (HGPRT+) will naturally die off after a few days due to their limited lifespan.[9][10]

-

Fused Hybridoma Cells (HGPRT+) are the only cells that thrive. They inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent.[5][8] This allows them to use the salvage pathway to bypass the aminopterin block and proliferate indefinitely.[5][9]

Caption: Mechanism of HAT selection showing Aminopterin blocking the De Novo pathway.

Quantitative Data: HAT Medium Composition

HAT medium is typically prepared by adding a 50x concentrated stock solution to the basal cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4][11] While concentrations can vary slightly between protocols, the standard final (1x) concentrations are well-established.

| Component | Molecular Weight ( g/mol ) | 50x Stock Concentration | Final (1x) Concentration |

| Hypoxanthine | 136.11 | 5 mM (680.5 mg/L) | 100 µM |

| Aminopterin | 440.41 | 20 µM (8.8 mg/L) | 0.4 µM (4 x 10⁻⁷ M) |

| Thymidine | 242.23 | 800 µM (193.8 mg/L) | 16 µM |

| Data compiled from sources[11][12][13]. |

Experimental Protocols

Protocol 1: Preparation of 50x HAT and HT Stock Solutions

This protocol outlines the preparation of 100 mL of 50x HAT stock.

Materials:

-

Hypoxanthine

-

Aminopterin Sodium (light-sensitive)

-

Thymidine

-

Sterile, deionized water

-

0.22 µm sterile filter

Procedure:

-

In 100 mL of sterile, deionized water, dissolve 68.1 mg of hypoxanthine and 19.4 mg of thymidine.[2]

-

Gentle heating (50-60°C) may be required to fully dissolve the components.[2]

-

Once the solution has cooled to room temperature, add 0.88 mg of aminopterin sodium.[2]

-

Note: Protect the aminopterin solution from light during and after preparation.[2]

-

-

Mix until all components are fully dissolved.

-

Sterile filter the solution through a 0.22 µm filter.[2]

-

Aliquot into sterile tubes and store at -20°C.[2]

-

To prepare a 50x HT stock solution , follow the same procedure but omit the aminopterin.[2]

Protocol 2: Hybridoma Selection using HAT Medium

This protocol provides a general framework for selecting hybridoma cells following fusion.

Workflow:

Caption: Experimental workflow for monoclonal antibody production using hybridoma technology.

Procedure:

-

Cell Fusion: Perform the fusion of HGPRT-deficient myeloma cells with spleen cells from an immunized mouse according to your standard protocol.[2]

-

Plating (Day 0): After fusion, gently resuspend the cell pellet in complete growth medium (e.g., DMEM with 10-20% FBS). Plate the cell suspension into 96-well plates.[2][4]

-

HAT Selection (Day 1): Approximately 24 hours post-fusion, carefully remove half of the medium from each well and replace it with an equal volume of 2x HAT medium (prepared by diluting the 50x HAT stock 1:25 in complete growth medium). This achieves a final 1x HAT concentration.[2]

-

Incubation and Feeding: Incubate the plates at 37°C in a humidified 5% CO₂ incubator. Every 2-3 days, repeat the feeding process by removing half the medium and replacing it with fresh 1x HAT medium.[2]

-

Monitoring (Days 5-14): Monitor the plates regularly using an inverted microscope. Observe the death of unfused parent cells and the emergence of viable, proliferating hybridoma colonies.[2][7] The selection process typically takes 10 to 14 days.[6][9]

-

Alternative Protocol: Some studies have shown successful selection with a shorter aminopterin exposure of only 2 to 4 days.[7]

-

-

Weaning from Aminopterin: Once healthy hybridoma colonies are well-established, switch the cells to HT medium (complete growth medium supplemented with 1x HT stock). Culture in HT medium for 1-2 weeks to allow the cells to recover from the effects of aminopterin.[2][5]

-

Expansion and Screening: After the weaning period, the surviving hybridoma colonies can be cultured in regular complete growth medium for expansion, cryopreservation, and screening for the production of the desired antibody.[2]

References

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Hybridoma technology - Wikipedia [en.wikipedia.org]

- 10. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. interchim.fr [interchim.fr]

- 13. Aminopterin powder,BioReagent,cellculture 54-62-6 [sigmaaldrich.com]

Application Notes and Protocols: The Role of Aminopterin in Monoclonal Antibody Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advent of monoclonal antibody (mAb) technology, pioneered by Georges Köhler and César Milstein in 1975, has revolutionized numerous fields in biology and medicine. A cornerstone of this technology is the hybridoma technique, which involves the fusion of an antibody-producing B cell with a myeloma (cancerous plasma) cell. This process generates a hybridoma cell line capable of both producing a specific antibody and proliferating indefinitely. The selection of these rare hybridoma cells from a vast population of unfused parent cells is a critical step, made possible by the use of a specialized selective medium known as HAT medium. Aminopterin is the key selective agent in this medium, ensuring the survival and proliferation of only the desired hybridoma clones.

This document provides detailed protocols and application notes on the use of aminopterin for the selection of hybridoma cell lines in the development of monoclonal antibodies.

The Principle of HAT Selection

The selection of hybridoma cells relies on the differential sensitivity of the parent cells to the components of the HAT (Hypoxanthine-Aminopterin-Thymidine) medium.

-

Aminopterin: This potent folic acid antagonist is the primary selective agent. It functions by inhibiting the enzyme Dihydrofolate Reductase (DHFR), which is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA. Consequently, cells in the presence of aminopterin cannot synthesize DNA through the de novo pathway and are destined to die.

-

Hypoxanthine and Thymidine: These are provided as raw materials for the alternative "salvage" pathway of nucleotide synthesis. This pathway allows cells to synthesize purines and thymidine using enzymes like Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).

The selection strategy is designed as follows:

-

Myeloma Parent Cells: The myeloma cell lines used for fusion (e.g., Sp2/0, NS0) are genetically engineered to be deficient in the HGPRT enzyme (HGPRT-). Therefore, when cultured in HAT medium, their de novo pathway is blocked by aminopterin, and they cannot use the salvage pathway due to the lack of HGPRT. This ensures their death.

-

B Cell Parent Cells: B cells isolated from the spleen of an immunized animal possess a functional HGPRT enzyme. However, they have a limited lifespan and will naturally die in culture after a short period.

-

Hybridoma Cells: The successful fusion of a myeloma cell and a B cell results in a hybridoma. This hybrid cell inherits immortality from the myeloma parent and a functional HGPRT gene from the B cell parent. In HAT medium, while the de novo pathway is blocked by aminopterin, the hybridoma can utilize the salvage pathway (using the supplied hypoxanthine and thymidine) to synthesize DNA and proliferate.

Therefore, only the hybridoma cells survive the selection process.

Mechanism of Action Diagram

Caption: Mechanism of HAT selection for hybridoma cells.

Experimental Protocols

Protocol 1: Preparation of HAT and HT Media

This protocol describes the preparation of 50X stock solutions, which can be diluted into the cell culture medium as needed.

Materials:

-

Hypoxanthine (Sodium Salt)

-

Aminopterin

-

Thymidine

-

Deionized water (DI H₂O)

-

NaOH (1N)

-

0.22 µm sterile filter

Table 1: Stock Solution Concentrations

| Component | Stock Concentration (50X) | Final Concentration (1X) | Solvent |

| Hypoxanthine | 5 mM | 100 µM | DI H₂O + NaOH |

| Aminopterin | 20 µM | 0.4 µM | DI H₂O + NaOH |

| Thymidine | 1.6 mM | 32 µM | DI H₂O |

| HT (Hypoxanthine/Thymidine) | 5 mM H / 1.6 mM T | 100 µM H / 32 µM T | DI H₂O + NaOH |

Procedure for 50X HAT Stock (100 mL):

-

To 80 mL of DI H₂O, add 68 mg of Hypoxanthine (Sodium Salt).

-

Add a few drops of 1N NaOH and stir until the hypoxanthine is completely dissolved.

-

Add 0.88 mg of Aminopterin. Stir until dissolved. The solution may require gentle warming (to 37°C) and slight pH adjustment with NaOH to fully dissolve. Caution: Aminopterin is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Add 38.7 mg of Thymidine. Stir until dissolved.

-

Adjust the final volume to 100 mL with DI H₂O.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot into sterile tubes and store at -20°C, protected from light.

Procedure for 50X HT Stock (100 mL):

-

Follow the same procedure as for HAT stock but omit aminopterin.

-

Store at -20°C.

To prepare 1X working medium:

-

HAT Medium: Add 2 mL of 50X HAT stock to 98 mL of complete cell culture medium (e.g., DMEM with 10-20% FBS, L-glutamine, and antibiotics).

-

HT Medium: Add 2 mL of 50X HT stock to 98 mL of complete cell culture medium.

Protocol 2: Hybridoma Selection and Weaning

This protocol outlines the general workflow following cell fusion.

Materials:

-

Fused cell suspension (myelomas and spleen cells)

-

Complete culture medium

-

HAT medium (1X)

-

HT medium (1X)

-

Feeder cells (e.g., irradiated mouse peritoneal macrophages), optional but recommended

-

96-well cell culture plates

Table 2: Representative Timeline for Hybridoma Selection

| Day | Action | Expected Observation |

| 0 | Plate fused cells in 96-well plates with complete medium. | A dense lawn of cells (myeloma, spleen, and hybridomas). |

| 1 | Replace half of the medium with fresh HAT medium. | - |

| 2-4 | Continue replacing half of the medium with fresh HAT medium daily. | Massive cell death of myeloma and spleen cells begins. |

| 5-10 | Feed cells with fresh HAT medium every 2-3 days. | Small, distinct colonies of proliferating hybridomas become visible. Unfused cells should be gone. |

| 11-14 | Screen supernatants from wells with visible colonies for antibody production. | Identify positive wells. |

| 15-21 | Expand positive clones. Gradually switch medium from HAT to HT. | Clones continue to expand. |

| 22+ | Wean cells from HT medium to complete culture medium for subcloning. | Stable hybridoma lines are established. |

Procedure:

-

Plating: After fusion, centrifuge the cell suspension and resuspend the pellet in complete culture medium. Plate the cells into 96-well plates. If using feeder cells, plate them one day prior to adding the fused cell suspension.

-

Initiation of Selection: On Day 1 post-fusion, carefully aspirate half the medium from each well and replace it with an equal volume of 1X HAT medium.

-

Selection Period: Continue feeding the cells with HAT medium every 2-3 days for approximately 14 days. During this time, unfused myeloma cells and B cells will die off. Viable, growing colonies are putative hybridomas.

-

Screening: Once colonies reach approximately 50% confluency in a well, the supernatant can be screened for the presence of the desired antibody using an appropriate assay (e.g., ELISA).

-

Weaning from HAT to HT: Transfer positive clones to larger wells (e.g., 24-well plates). Culture them in HT medium for 1-2 weeks. This step is crucial as it allows the cells to restart their de novo synthesis pathway without the immediate shock of removing hypoxanthine and thymidine while aminopterin is still being diluted out.

-

Final Culture: After the HT medium phase, gradually switch the cells back to the complete culture medium without HT. At this point, the stable hybridoma line is ready for subcloning (to ensure monoclonality) and cryopreservation.

Experimental Workflow Diagram

Application Notes and Protocols: Aminopterin-Based Selection in Gene-Editing Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopterin is a potent folic acid antagonist that serves as a powerful selection agent in molecular and cell biology.[1] Its primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the de novo synthesis of nucleotides.[1][2] This blockade halts the pathway essential for the proliferation of rapidly dividing cells. This characteristic is strategically harnessed in selection systems, most notably the Hypoxanthine-Aminopterin-Thymidine (HAT) medium, to isolate genetically modified cells, such as hybridomas for monoclonal antibody production, or to select for cells that have successfully integrated a gene of interest alongside a functional DHFR gene.[1][3]

Mechanism of Action: Exploiting Nucleotide Synthesis Pathways

Mammalian cells possess two primary pathways for synthesizing nucleotides, the building blocks of DNA and RNA: the de novo pathway and the salvage pathway.[2]

-

De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules. A key enzyme in this process is Dihydrofolate Reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate.[1]

-

Salvage Pathway: This pathway recycles pre-formed nucleosides and bases from the cellular environment and nucleic acid degradation. The key enzymes in this pathway are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[1][2]

Aminopterin is a competitive inhibitor of DHFR, effectively shutting down the de novo pathway.[2][4] In the presence of aminopterin, cells become entirely dependent on the salvage pathway for survival. By providing hypoxanthine and thymidine as substrates for the salvage pathway, the HAT medium creates a selective environment where only cells with functional HGPRT and TK enzymes can proliferate.[1][5]

Applications in Gene-Editing and Cell Line Development

Hybridoma Selection using HAT Medium

The most prominent application of aminopterin is in the production of monoclonal antibodies via hybridoma technology.[2][3] This process involves fusing antibody-producing B-cells with immortal, HGPRT-deficient myeloma cells.[5][6] The subsequent selection in HAT medium ensures that only the successfully fused hybridoma cells survive.

-

Unfused Myeloma Cells (HGPRT-): Their de novo pathway is blocked by aminopterin, and their defective salvage pathway cannot use the supplied hypoxanthine. These cells die.[2][3]

-

Unfused B-cells (HGPRT+): While they possess a functional salvage pathway, they are not immortal and die off naturally in culture after a few days.[3][5]

-

Hybridoma Cells (HGPRT+): These cells inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent. This allows them to utilize the salvage pathway and proliferate in the HAT medium.[2]